molecular formula C24H23BrO5 B5096049 9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B5096049
M. Wt: 471.3 g/mol
InChI Key: VPZQLBUVVPGQHF-UHFFFAOYSA-N
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Description

The compound 9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that features a xanthene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, ethoxy, and prop-2-yn-1-yloxy, makes it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the xanthene core and introduce the various substituents through a series of reactions:

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions, often using ethyl iodide or ethyl bromide in the presence of a base.

    Alkyne Addition: The prop-2-yn-1-yloxy group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as reducing a bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.

    Materials Science: Its unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.

Mechanism of Action

The mechanism of action of 9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the alkyne group allows for covalent modification of biological targets, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Comparison with Similar Compounds

9-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can be compared with other xanthene derivatives:

    9-phenylxanthene-1,8(2H)-dione: Lacks the bromine, ethoxy, and alkyne groups, making it less versatile for chemical modifications.

    9-(4-bromophenyl)xanthene-1,8(2H)-dione:

    9-(3-ethoxy-4-hydroxyphenyl)xanthene-1,8(2H)-dione: Contains an ethoxy group but lacks the bromine and alkyne groups, making it less reactive in certain types of chemical reactions.

The unique combination of functional groups in This compound makes it a valuable compound for a wide range of scientific research applications.

Properties

IUPAC Name

9-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO5/c1-3-11-29-24-15(25)12-14(13-20(24)28-4-2)21-22-16(26)7-5-9-18(22)30-19-10-6-8-17(27)23(19)21/h1,12-13,21H,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQLBUVVPGQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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